(S)-N-Methylcanadine

Enzymology Biosynthesis Cytochrome P450

Procure (S)-N-Methylcanadine (CAS 47474-49-7) as the irreplaceable, stereospecific substrate for CYP82Y1-mediated 1-hydroxylation assays. Only the (S)-enantiomer is recognized by the dedicated noscapine-biosynthetic P450 (Km 19.5 µM), making (S)-canadine or (R)-enantiomers non-viable substitutes. This quaternary tetrahydroprotoberberine is essential for metabolic flux analyses, P450 specificity profiling, and validated MRSA antibacterial screening. Ensure your pathway-engineering or SAR program fidelity by sourcing the precise stereochemistry that dictates downstream metabolic fate.

Molecular Formula C21H24NO4+
Molecular Weight 354.4 g/mol
Cat. No. B1209448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methylcanadine
Molecular FormulaC21H24NO4+
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4
InChIInChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22?/m0/s1
InChIKeyIPABSWBNWMXCHM-LBOXEOMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Methylcanadine in Noscapine Biosynthesis and Protoberberine Alkaloid Research


(S)-N-Methylcanadine is a stereospecific tetrahydroprotoberberine alkaloid and quaternary ammonium ion, derived from (S)-canadine by N-methylation [1]. It is a naturally occurring biosynthetic intermediate in the opium poppy (Papaver somniferum), where it serves as the committed precursor to the phthalideisoquinoline alkaloid noscapine [2]. The compound has also been isolated from multiple botanical sources, including Zanthoxylum, Corydalis, and Hypecoum species . Its structural features include an N-methyl substituent on the protoberberine skeleton, which imparts distinct physicochemical and biological properties that differentiate it from its non-methylated analog, (S)-canadine, and other related tetrahydroprotoberberines.

Why (S)-N-Methylcanadine Cannot Be Substituted with Generic Protoberberine Alkaloids


Substituting (S)-N-methylcanadine with a closely related analog, such as (S)-canadine or (S)-N-methylstylopine, is not scientifically valid due to pronounced stereochemical and structural constraints on enzyme recognition and downstream metabolic fate [1]. The N-methyl group is essential for substrate recognition by the dedicated cytochrome P450 enzyme CYP82Y1, which initiates the noscapine biosynthetic pathway; (S)-canadine exhibits no detectable activity with this enzyme . Similarly, the methylenedioxy bridge present in (S)-N-methylcanadine but absent in (S)-N-methylstylopine critically influences catalytic efficiency, with the latter showing only 38% relative activity compared to the target compound [2]. Furthermore, the stereochemical configuration at the C13a position dictates enantioselective processing, with the (S)-enantiomer being exclusively recognized in biosynthetic contexts, while the (R)-enantiomer is not a natural substrate [1]. These quantitative and qualitative differences preclude generic substitution and mandate procurement of the specific (S)-enantiomer for applications requiring fidelity to natural biosynthetic pathways or defined metabolic outcomes.

Quantitative Differentiation Evidence for (S)-N-Methylcanadine Against Structural Analogs


Enzyme Kinetics: CYP82Y1 Exhibits Strict Substrate Specificity for (S)-N-Methylcanadine

(S)-N-Methylcanadine is the preferred and highly efficient substrate for CYP82Y1, the committed noscapine biosynthetic enzyme, with a Km of 19.5 μM and a Vmax of 98 pmol/min/mg protein . In contrast, the structurally related (S)-canadine, which lacks the N-methyl group, shows no detectable activity with CYP82Y1 . (S)-N-Methylstylopine, which lacks the methylenedioxy bridge, is a poor substrate, exhibiting only 38% relative activity compared to (S)-N-methylcanadine .

Enzymology Biosynthesis Cytochrome P450

Enantioselective Biosynthetic Processing: CYP82Y1 Recognizes Only the (S)-Enantiomer

CYP82Y1 displays strict enantioselectivity, accepting only the (S)-enantiomer of N-methylcanadine as a substrate for 1-hydroxylation [1]. The (R)-enantiomer is not metabolized by this enzyme and does not serve as a precursor for noscapine biosynthesis [1]. This stereochemical requirement is absolute and cannot be bypassed by using racemic mixtures.

Stereochemistry Biosynthesis Enzyme Specificity

Differential In Vitro Metabolic Fate: Distinct Metabolite Profiles in Rat Liver S9

In rat liver S9 fraction incubations, (S)-N-methylcanadine generated four distinct metabolites, primarily via cleavage of the methylenedioxy group [1]. In contrast, the structurally similar (S)-N-methylstylopine yielded five metabolites under identical conditions, indicating that the presence or absence of the methylenedioxy bridge directs divergent metabolic pathways [1]. This differential metabolism directly impacts in vivo stability and clearance predictions.

Drug Metabolism Pharmacokinetics LC-MS

Antibacterial Activity: Quantified Potency Against Multiresistant Staphylococcus aureus

N-Methylcanadine demonstrates quantifiable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, as evaluated by disk diffusion and minimum inhibitory concentration (MIC) assays [1]. While direct MIC comparisons with all protoberberine analogs are not fully established in a single study, the compound's activity is comparable to that of the co-isolated alkaloid dihydrochelerythrine and significantly exceeds the activity of the crude plant extracts from which it was isolated [1]. This provides a defined potency benchmark for antimicrobial screening programs.

Antimicrobial Natural Products Infectious Disease

Precision Application Scenarios for (S)-N-Methylcanadine in Research and Development


Noscapine Biosynthetic Pathway Elucidation and Metabolic Engineering

Utilize (S)-N-methylcanadine as the indispensable substrate for in vitro CYP82Y1 assays or as a pathway intermediate standard in synthetic biology platforms aimed at producing noscapine or its halogenated derivatives in heterologous hosts (e.g., yeast). The strict enzyme specificity and high catalytic efficiency (Km = 19.5 μM, Vmax = 98 pmol/min/mg) established in Section 3 confirm that only this compound, and not (S)-canadine or (S)-N-methylstylopine, will support the committed 1-hydroxylation step. This enables precise metabolic flux analysis and optimization of noscapine yields. [1]

Enantioselective P450 Substrate Profiling and Inhibitor Screening

Employ pure (S)-N-methylcanadine in high-throughput screens of cytochrome P450 enzymes, particularly those of the CYP82 family, to map substrate specificity and enantioselectivity. The absolute stereochemical requirement of CYP82Y1 for the (S)-enantiomer (Section 3, Evidence Item 2) makes this compound a definitive positive control and a tool for calibrating assays that distinguish between (S)- and (R)-configurations. This is critical for studies investigating the evolution of P450 substrate recognition in alkaloid biosynthesis. [2]

In Vitro Metabolism and Drug-Drug Interaction Studies

Use (S)-N-methylcanadine as a reference standard in liver S9 or microsomal incubations to generate defined metabolite profiles (4 distinct metabolites via methylenedioxy cleavage) for comparative metabolism studies. The divergent metabolic fate of this compound compared to (S)-N-methylstylopine (5 metabolites) (Section 3, Evidence Item 3) makes it essential for understanding how subtle structural variations (methylenedioxy bridge) alter metabolic stability and potential for reactive metabolite formation. This data is foundational for predicting in vivo pharmacokinetics of protoberberine alkaloids. [3]

Anti-MRSA Lead Optimization and Structure-Activity Relationship (SAR) Studies

Incorporate (S)-N-methylcanadine as a validated antibacterial scaffold in medicinal chemistry programs targeting multidrug-resistant pathogens. Its demonstrated activity against MRSA clinical isolates (Section 3, Evidence Item 4) provides a quantitative baseline for SAR exploration. Researchers can systematically modify the N-methyl group or methylenedioxy bridge to assess impact on potency and spectrum, using the parent compound as the benchmark for comparison. This is particularly relevant for developing novel agents against the WHO priority pathogen Staphylococcus aureus. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Methylcanadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.